molecular formula C14H10F4O2 B6310917 2,2,2-trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol CAS No. 150698-80-9

2,2,2-trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol

Cat. No.: B6310917
CAS No.: 150698-80-9
M. Wt: 286.22 g/mol
InChI Key: DJUXNHXLECAJBF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C14H10F4O2. This compound is characterized by the presence of trifluoromethyl and phenoxy groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents under controlled conditions. One common method includes the use of Grignard reagents, which facilitate the formation of the desired product through nucleophilic addition .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol involves its interaction with molecular targets through various pathways. Its trifluoromethyl group enhances its reactivity, allowing it to participate in multiple chemical reactions. The phenoxy group contributes to its stability and ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol is unique due to its combination of trifluoromethyl and phenoxy groups, which impart distinct chemical properties and reactivity. This makes it valuable in specific research and industrial applications where these properties are advantageous .

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c15-11-8-9(13(19)14(16,17)18)6-7-12(11)20-10-4-2-1-3-5-10/h1-8,13,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUXNHXLECAJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(C(F)(F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101216190
Record name 3-Fluoro-4-phenoxy-α-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150698-80-9
Record name 3-Fluoro-4-phenoxy-α-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150698-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-phenoxy-α-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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